2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid
Overview
Description
2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid is an organic compound with the molecular formula C16H13Cl2NO4 It is a derivative of 2,4-Dichlorophenoxyacetic acid, which is widely known for its use as a herbicide
Mechanism of Action
Target of Action
The primary target of 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid is plant cells . It acts as a synthetic auxin, a type of plant hormone . Auxins play a crucial role in the growth and behavior of plants, influencing cell division, elongation, and differentiation .
Mode of Action
This compound operates by mimicking the action of natural auxins . It induces uncontrolled growth in susceptible plants, leading to their eventual death . The compound is absorbed through the leaves and is translocated to the meristems of the plant .
Biochemical Pathways
The compound affects the auxin signaling pathway, a fundamental component of plant growth and development . By mimicking natural auxins, it disrupts normal plant growth patterns, leading to uncontrolled cell division and growth . This can trigger the embryogenic pathway of somatic cells in both dicots and monocots .
Pharmacokinetics
It is known that the compound is absorbed through the leaves of plants and transported to their growth points .
Result of Action
The result of the compound’s action is uncontrolled growth in susceptible plants, leading to their eventual death . This makes it effective as a herbicide, particularly for broadleaf weeds .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For example, its solubility in water suggests that it can be easily applied through irrigation systems and may be affected by rainfall and soil moisture levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid typically involves the following steps:
Preparation of 2,4-Dichlorophenoxyacetic acid: This is achieved by the chlorination of phenol to produce 2,4-dichlorophenol, which is then condensed with chloroacetic acid.
Formation of 2-(2,4-Dichlorophenoxy)acetamide: The 2,4-Dichlorophenoxyacetic acid is reacted with ammonia or an amine to form the corresponding amide.
Coupling with 4-Aminophenylacetic acid: The 2-(2,4-Dichlorophenoxy)acetamide is then coupled with 4-aminophenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
2,4,5-Trichlorophenoxyacetic acid: Another herbicide with an additional chlorine atom.
Phenoxyacetic acid: A simpler analog without the chlorine substituents.
Uniqueness
2-(4-(2-(2,4-Dichlorophenoxy)acetamido)phenyl)acetic acid is unique due to its specific amide linkage and the presence of both phenyl and acetic acid moieties. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-[4-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c17-11-3-6-14(13(18)8-11)23-9-15(20)19-12-4-1-10(2-5-12)7-16(21)22/h1-6,8H,7,9H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJOXMSYQWMNEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NC(=O)COC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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